ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate
Overview
Description
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate is a heterocyclic compound that belongs to the class of imidazoles and pyrazoles
Preparation Methods
The synthesis of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). The reaction is then completed by trapping with various electrophiles. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine: Research has shown that derivatives of this compound may have anticancer and anti-inflammatory properties, making it a potential candidate for drug development.
Industry: It is used in the development of new materials with specific properties, such as improved solubility and stability.
Mechanism of Action
The mechanism of action of ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
Comparison with Similar Compounds
Ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds, like omeprazole and pantoprazole, are well-known for their use in treating gastrointestinal disorders.
Pyrazole derivatives: Compounds like celecoxib, which is used as an anti-inflammatory drug, share structural similarities with this compound. The uniqueness of this compound lies in its combined imidazole and pyrazole structure, which provides a distinct set of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-2-13-8(12)6-5-10-11-4-3-9-7(6)11/h5,9H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRZIZCYKJXHFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NCCN2N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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